1-(2,5-Difluorobenzyl)pyrrolidin-3-ol
Description
1-(2,5-Difluorobenzyl)pyrrolidin-3-ol is a pyrrolidine-based compound featuring a 2,5-difluorobenzyl substituent at the 1-position and a hydroxyl group at the 3-position. This molecule serves as a critical intermediate in synthesizing (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a tyrosine kinase (TRK) inhibitor under investigation for cancer treatment . Its structural features, including fluorine substitution and stereochemistry, contribute to its role in modulating biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13F2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 |
InChI Key |
LXDOJAULAVPVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between 1-(2,5-Difluorobenzyl)pyrrolidin-3-ol and related compounds:
| Compound Name | Substituents/Backbone | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(2,5-Difluorobenzyl)pyrrolidin-3-ol | 2,5-difluorobenzyl, pyrrolidine | C₁₁H₁₃F₂NO | 213.3 | Fluorine substituents, 5-membered ring |
| (R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol | 2,4-dichlorobenzyl, pyrrolidine | C₁₁H₁₃Cl₂NO | 246.1 | Chlorine substituents, higher lipophilicity |
| 1-[6-(2,5-dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol | Pyridazine, 2,5-dimethylphenyl | C₁₆H₁₉N₃O | 269.3 | Heterocyclic pyridazine, methyl groups |
| 1-(2,4-Dichloro-benzyl)-piperidin-4-ol | 2,4-dichlorobenzyl, piperidine | C₁₂H₁₅Cl₂NO | 260.2 | 6-membered ring, chlorine substituents |
Analysis of Structural Modifications
Halogen Substitution
- Fluorine vs. In contrast, chlorine’s larger size and lipophilicity may increase membrane permeability but reduce metabolic stability.
- Substituent Position : The 2,5-difluoro substitution pattern may optimize spatial alignment in receptor binding compared to 2,4-dichloro derivatives, where chlorine’s bulkier nature could disrupt interactions .
Ring System Variations
- Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine ring in the target compound imposes conformational constraints distinct from the 6-membered piperidine in analogs like 1-(2,4-Dichloro-benzyl)-piperidin-4-ol. Piperidine derivatives may exhibit altered binding kinetics due to increased flexibility .
- Methyl groups on the phenyl ring (vs.
Stereochemical Considerations
The (R)-configuration of the pyrrolidine ring in intermediates like (R)-2-(2,5-difluorophenyl)pyrrolidine is critical for TRK inhibition efficacy . Analogs lacking defined stereochemistry (e.g., compounds) may exhibit reduced biological activity due to mismatched spatial orientation.
Implications for Drug Development
1-(2,5-Difluorobenzyl)pyrrolidin-3-ol’s fluorine substitution and stereochemical precision make it a superior intermediate for TRK inhibitors compared to bulkier, less electronegative analogs. However, piperidine- or pyridazine-based derivatives may offer advantages in specific contexts, such as extended half-life (due to lipophilicity) or alternative binding modes. Further studies comparing in vitro activity and ADMET profiles are needed to validate these hypotheses.
Preparation Methods
Synthesis of (S)-3-Hydroxypyrrolidine
A common intermediate is (S)-3-hydroxypyrrolidine, which can be prepared via reduction and cyclization methods:
This step ensures the availability of enantiomerically pure 3-hydroxypyrrolidine for subsequent alkylation.
Introduction of the 2,5-Difluorobenzyl Group
Alkylation of Pyrrolidine Nitrogen
The 2,5-difluorobenzyl moiety is typically introduced by nucleophilic substitution on a suitable benzyl halide or via reductive amination:
Resolution and Enantiomeric Enrichment
Because the pyrrolidine ring can be chiral at the 3-position, enantiomeric purity is crucial:
Summary Table of Key Preparation Methods
Research Findings and Practical Considerations
- The recycle resolution/racemization process significantly improves yield and enantiomeric purity, making it suitable for industrial scale-up.
- Use of potassium carbonate and DMSO for alkylation provides a robust method but requires careful temperature control to minimize side reactions.
- Protection of the pyrrolidine nitrogen as a carbamate facilitates selective functionalization and purification.
- The stereochemistry at the 3-position hydroxyl is critical for biological activity; thus, enantioselective synthesis or resolution is essential.
Q & A
Q. What are the optimized synthetic routes for 1-(2,5-difluorobenzyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves alkylation of pyrrolidin-3-ol with 2,5-difluorobenzyl chloride (or bromide) under basic conditions. For example, potassium carbonate in DMF at elevated temperatures (e.g., 150°C) facilitates nucleophilic substitution . Monitoring via TLC ensures reaction completion. Post-synthesis, extraction with ethyl acetate and purification via column chromatography (e.g., silica gel with gradient elution) are critical for isolating the product. Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidin-3-ol to benzyl halide) and exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing 1-(2,5-difluorobenzyl)pyrrolidin-3-ol?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyrrolidine ring protons (δ 3.2–3.4 ppm for NCH2, δ 1.8–2.1 ppm for CH2CH2) and aromatic protons from the 2,5-difluorobenzyl group (δ 6.7–7.3 ppm with coupling patterns reflecting fluorine substitution) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-F stretches) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 228.0934 (calculated for C11H12F2NO) validates the structure .
Advanced Research Questions
Q. How can enantiomeric purity of 1-(2,5-difluorobenzyl)pyrrolidin-3-ol be resolved, given its chiral pyrrolidine center?
- Methodological Answer : Chiral resolution via preparative HPLC using a Chiralpak® IA/IB column and hexane:isopropanol (80:20) mobile phase achieves baseline separation. Alternatively, asymmetric synthesis employs chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) during pyrrolidine ring formation. Enantiomeric excess (ee) is quantified by comparing integrated signals in chiral NMR solvents (e.g., tris[(3-heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or circular dichroism .
Q. What strategies mitigate competing side reactions (e.g., over-alkylation or ring oxidation) during synthesis?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures (e.g., 80°C instead of 150°C) reduces over-alkylation.
- Protecting Groups : Temporary protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prevents oxidation during alkylation .
- Inert Atmosphere : Conducting reactions under nitrogen/argon minimizes oxidation of pyrrolidine to pyrrolidinone .
Q. How can researchers address discrepancies in biological activity data for this compound across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC (≥98% purity threshold) to exclude impurities (e.g., residual benzyl halides) as confounding factors .
- Stereochemical Confirmation : Ensure enantiomeric consistency, as (R)- and (S)-isomers may exhibit divergent bioactivity .
- Assay Standardization : Use validated protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) to reduce inter-lab variability .
Data Contradiction Analysis
Q. Why do some studies report potent β2-adrenergic receptor binding, while others show no activity?
- Hypothesis-Driven Analysis :
- Structural Analogues : The 2,5-difluorobenzyl group’s orientation may influence receptor docking. Computational modeling (e.g., molecular dynamics simulations) predicts binding affinities based on substituent positioning .
- Experimental Variables : Differences in receptor isoform expression (e.g., β2 vs. β1) or assay conditions (e.g., Mg²+ concentration) alter observed activity. Validate findings using orthogonal assays (e.g., cAMP accumulation vs. radioligand displacement) .
Biological Mechanism Exploration
Q. What in vitro models are suitable for probing the neuropharmacological potential of this compound?
- Methodological Answer :
- Primary Neuronal Cultures : Assess effects on neurotransmitter release (e.g., glutamate or GABA) via HPLC or fluorescence-based probes .
- GPCR Screening Panels : Use β-arrestin recruitment assays (e.g., Tango™) to profile receptor selectivity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to predict pharmacokinetics (e.g., CYP450-mediated oxidation of pyrrolidine) .
Key Research Challenges
- Stereochemistry-Activity Relationships : Establishing whether the (R)- or (S)-enantiomer drives biological effects requires enantioselective synthesis and testing .
- Metabolic Profiling : Identify major metabolites (e.g., hydroxylated benzyl or oxidized pyrrolidine derivatives) to guide toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
